molecular formula C15H21NO2 B1215418 beta-Eucaine CAS No. 500-34-5

beta-Eucaine

Cat. No. B1215418
CAS RN: 500-34-5
M. Wt: 247.33 g/mol
InChI Key: ZYHGIAPHLSTGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Eucaine, also known as β-eucaine or Betacaine, is a drug that was previously used as a local anesthetic . It was designed as an analog of cocaine and was one of the first synthetic chemical compounds to find general use as an anesthetic . It is a white, crystalline solid .


Synthesis Analysis

The synthesis of beta-Eucaine involves the condensation of diacetonamine with acetaldehyde (paraldehyde) rather than acetone, which gives the piperidone containing one less methyl group, i.e., 2,2,6-trimethylpiperidin-4-one . The reduction of the ketone with sodium amalgam gives the alcohol as a mixture of isomers, 2,2,6-trimethylpiperidin-4-ol . Benzoylation then affords beta-eucaine .


Molecular Structure Analysis

The molecular formula of beta-Eucaine is C15H21NO2 . Its molecular weight is 247.3327 . The IUPAC Standard InChI is InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3 .


Physical And Chemical Properties Analysis

Beta-Eucaine is a white, crystalline solid . Its molecular weight is 247.3327 . The IUPAC Standard InChI is InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3 .

Scientific Research Applications

Historical Context of Beta-Eucaine

  • Use in Anesthetic Practices: Beta-Eucaine was historically utilized as a local anesthetic. In the early 20th century, New York enforced registration for addictive local anesthetics, including Beta-Eucaine. This regulation affected businesses involved in the acquisition of these substances, necessitating a formal "Register of Purchases" for tracking purposes. However, the advent of non-addictive anesthetics like procaine led to a decline in Beta-Eucaine's use for anesthetic purposes (Bause, 2012).

Betaine Research

  • Impact on Plasma Homocysteine and Body Composition: Betaine, a related compound, was studied for its effects on plasma homocysteine concentrations and body composition. Results indicated that betaine supplementation did not significantly affect body composition compared to a control group, but it did lead to a decrease in plasma homocysteine concentrations (Schwab et al., 2002).
  • Hepatoprotective Properties of Betaine: Betaine has been extensively researched for its hepatoprotective properties, particularly against alcohol-induced liver damage. The study suggests that betaine’s antioxidative and mitochondria-regulating properties play a crucial role in protecting liver cells (Heidari et al., 2018).
  • Betaine in Inflammation: Betaine's role in ameliorating inflammation in various diseases such as obesity, diabetes, cancer, and Alzheimer’s disease has been documented. Its physiological functions include acting as an osmoprotectant and methyl group donor (Zhao et al., 2018).
  • Betaine in Protein Extraction: Betaine-based deep eutectic solvents have been developed for protein extraction. This innovation offers a green and efficient method for protein separation, marking a significant advancement in biochemical processing (Li et al., 2016).

Mechanism of Action

While the exact mechanism of action for beta-Eucaine is not explicitly stated in the sources, it is known that local anesthetics like beta-Eucaine act on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na+) channel sites on the nerve membrane . They can affect the membrane potential by reducing Na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Future Directions

Beta-Eucaine was at the height of its popularity in the first decade of the 20th century, but by 1940 it had been replaced by other agents . The future directions of beta-Eucaine are not clear from the available sources.

properties

IUPAC Name

(2,2,6-trimethylpiperidin-4-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-9-13(10-15(2,3)16-11)18-14(17)12-7-5-4-6-8-12/h4-8,11,13,16H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHGIAPHLSTGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862056
Record name Eucaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

500-34-5
Record name Eucaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betacain
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eucaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Eucaine
Reactant of Route 2
Reactant of Route 2
beta-Eucaine
Reactant of Route 3
Reactant of Route 3
beta-Eucaine
Reactant of Route 4
Reactant of Route 4
beta-Eucaine
Reactant of Route 5
beta-Eucaine
Reactant of Route 6
Reactant of Route 6
beta-Eucaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.